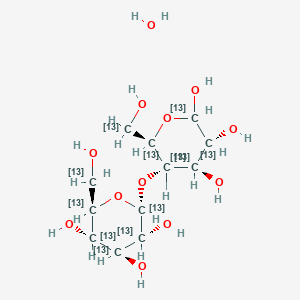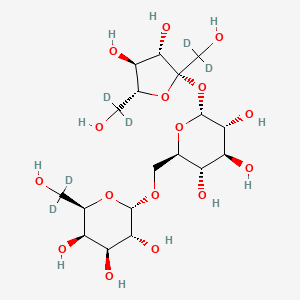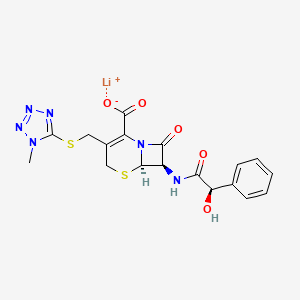
Erucic Nitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Erucic nitrile can be synthesized through the ammonolysis of erucic acid and urea in an organic solvent medium. This process involves the use of Candida antarctica lipase (Novozym 435) as a catalyst. The optimal conditions for this synthesis include a 1:4 molar ratio of erucic acid to urea, a temperature of 60°C, and a reaction time of 48 hours at 250 rpm. The organic solvent used is tert-butyl alcohol (2-methyl-2-propanol), and the process yields 88.74% pure erucamide .
Industrial Production Methods
Industrial production of this compound typically involves the dehydration of primary amides (RCONH2) to nitriles (RCN). This can be achieved through various methods, including the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .
化学反応の分析
Types of Reactions
Erucic nitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) can react with this compound under basic conditions.
Major Products
Oxidation: Oxidation of this compound can produce carboxylic acids or other oxygenated derivatives.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of substituted nitriles or amides.
科学的研究の応用
Erucic nitrile has several applications in scientific research:
作用機序
The mechanism of action of erucic nitrile involves its interaction with various molecular targets and pathways. It has been shown to interact with dopamine receptors, potentially acting as an antagonist. Additionally, it exhibits benzylic reactivity, making it useful in organic synthesis reactions . Further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
Erucic nitrile can be compared with other nitrile compounds such as:
Oleic nitrile: Similar in structure but derived from oleic acid.
Linoleic nitrile: Derived from linoleic acid and has different reactivity due to the presence of multiple double bonds.
Stearic nitrile: A saturated nitrile compound derived from stearic acid.
This compound is unique due to its long carbon chain and the presence of a single double bond, which imparts specific chemical properties and reactivity .
特性
分子式 |
C22H41N |
|---|---|
分子量 |
319.6 g/mol |
IUPAC名 |
(E)-docos-13-enenitrile |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9+ |
InChIキー |
WNVYKFYGFCBJSI-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC#N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)


![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)


![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)

